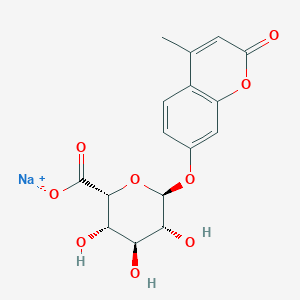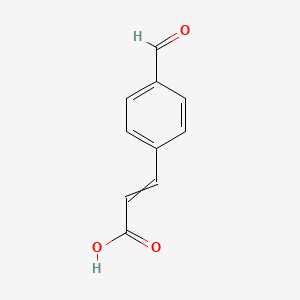
2-Ethyltetradecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyltetradecan-1-ol is an organic compound with the molecular formula C₁₆H₃₄O and a molecular weight of 242.44 g/mol . It is a long-chain alcohol, specifically a branched fatty alcohol, which is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyltetradecan-1-ol can be synthesized through the hydrogenation of 2-ethyl-1-tetradecene. This process involves the use of a hydrogenation catalyst, typically palladium or nickel, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method allows for the large-scale production of the compound with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Ethyl-tetradecanoic acid.
Reduction: 2-Ethyl-tetradecane.
Substitution: 2-Ethyl-1-tetradecyl chloride.
Applications De Recherche Scientifique
2-Ethyltetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and lubricants.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing into its use as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of detergents, emulsifiers, and plasticizers.
Mécanisme D'action
The mechanism by which 2-Ethyltetradecan-1-ol exerts its effects is primarily through its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
1-Tetradecanol: A straight-chain alcohol with similar applications but different physical properties.
2-Hexyl-1-decanol: Another branched alcohol with comparable uses in surfactant and lubricant synthesis.
Uniqueness: 2-Ethyltetradecan-1-ol is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alcohols. This branching can lead to lower melting points and different solubility characteristics, making it suitable for specific industrial applications .
Propriétés
IUPAC Name |
2-ethyltetradecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16(4-2)15-17/h16-17H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNBOKNAJUCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(3-Methoxypropyl)cyclohexyl]methanol](/img/structure/B7943660.png)




